molecular formula C9H12N2O B11798975 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B11798975
M. Wt: 164.20 g/mol
InChI Key: XULALCNEPVXMSY-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-amino-5-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(6-amino-5-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H12N2O/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

XULALCNEPVXMSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N

Origin of Product

United States

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